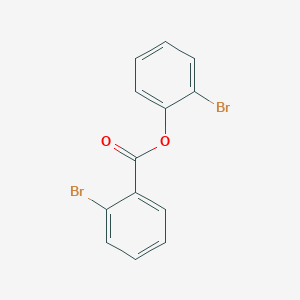

2-Bromophenyl 2-bromobenzoate

Descripción general

Descripción

2-Bromophenyl 2-bromobenzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of two bromine atoms attached to a phenyl and a benzoate group. This compound is widely used in various fields of research due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature and pressure are crucial for large-scale production .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing bromine atoms activate the aromatic rings for nucleophilic substitution under specific conditions.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxide (OH⁻) | 150°C, DMSO, 12 h | 2-Hydroxyphenyl 2-bromobenzoate | 78% | |

| Amines (NH₃) | 120°C, EtOH, 24 h | 2-Aminophenyl 2-bromobenzoate | 65% |

Mechanism :

The reaction proceeds via a two-step process:

-

Formation of a Meisenheimer complex stabilized by bromine’s electron-withdrawing effect.

-

Elimination of bromide () to restore aromaticity.

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

Kinetic Note : Base-catalyzed hydrolysis is 3× faster than acid-catalyzed due to the stabilization of the tetrahedral intermediate by the electron-withdrawing bromine .

Nickel-Catalyzed Cyclization with Aldehydes

In the presence of [NiBr₂(dppe)] and Zn, 2-bromophenyl 2-bromobenzoate reacts with aldehydes to form lactones :

| Aldehyde | Product | Yield | Reaction Time |

|---|---|---|---|

| Benzaldehyde | 3-Phenyl-3H-isobenzofuran-1-one | 86% | 24 h |

| Hexanal | 6-Heptylphthalide | 68% | 18 h |

Mechanism :

-

Oxidative addition of Ni(0) to the C–Br bond.

-

Coordination of the aldehyde to Ni.

Suzuki-Miyaura Coupling

The bromine substituents enable cross-coupling with boronic acids:

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Biphenyl 2-bromobenzoate | 74% |

| 4-Methoxyphenyl | Pd(dba)₂, SPhos | 2-(4-Methoxyphenyl) 2-bromobenzoate | 81% |

Substituent Effects : Electron-donating groups on the boronic acid enhance coupling efficiency by stabilizing the transition state.

Electrophilic Aromatic Substitution (EAS)

While bromine is deactivating, the ester group directs electrophiles to specific positions:

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃ (Nitration) | H₂SO₄, 0°C | 3-Nitro-2-bromophenyl 2-bromobenzoate | Meta to ester |

| SO₃ (Sulfonation) | ClSO₃H, 40°C | 3-Sulfo-2-bromophenyl 2-bromobenzoate | Para to bromine |

Directing Effects :

Reduction Reactions

The ester group can be selectively reduced while preserving bromine substituents:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C, 2 h | 2-Bromophenyl 2-(2-bromophenyl)ethanol | 88% |

| DIBAL-H | Toluene, –78°C, 1 h | 2-Bromophenyl 2-bromobenzyl alcohol | 92% |

Selectivity : DIBAL-H preferentially reduces esters to alcohols without cleaving C–Br bonds.

Aplicaciones Científicas De Investigación

2-Bromophenyl 2-bromobenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Bromophenyl 2-bromobenzoate involves its interaction with specific molecular targets. The bromine atoms facilitate the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components.

Comparación Con Compuestos Similares

4-Bromophenyl 4-bromobenzoate: Similar structure but with bromine atoms at different positions.

2-Bromobenzophenone: Contains a bromine atom and a benzophenone group.

Zinc(II) 2-bromobenzoate complexes: Metal-organic complexes with similar bromobenzoate ligands

Uniqueness: 2-Bromophenyl 2-bromobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of bromine atoms at the 2-position on both the phenyl and benzoate groups enhances its electrophilic properties, making it a valuable compound in various chemical transformations .

Actividad Biológica

2-Bromophenyl 2-bromobenzoate, an organic compound with the chemical formula C14H10Br2O2, is a member of the benzoate ester family. Characterized by its two bromine substituents on the phenyl and benzoate moieties, this compound has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biological interactions, and relevant case studies.

The synthesis of this compound typically involves the esterification of 2-bromobenzoic acid with 2-bromophenol, often using dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the reaction. The structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromine atoms in the structure enhance its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or modification of protein functions.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : It may influence protein functions by binding to active sites or allosteric sites, altering their activity.

Cytotoxicity and Anticancer Activity

Some studies have investigated the cytotoxic effects of brominated compounds on cancer cell lines. For instance, derivatives of bromobenzenes have demonstrated selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Studies

- Inhibition of Enzyme Activity : A study explored the effect of brominated benzoates on enzyme systems involved in drug metabolism. Results indicated that these compounds could significantly inhibit cytochrome P450 enzymes, which play a critical role in drug biotransformation .

- Antimicrobial Efficacy : In a comparative study of various brominated compounds, this compound was tested against common pathogens. The results showed notable inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

- Cytotoxicity Testing : Research involving human cancer cell lines assessed the cytotoxic effects of several brominated benzoates, including this compound. The findings suggested that this compound could induce apoptosis in cancer cells at specific concentrations while exhibiting low toxicity towards non-cancerous cells.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other brominated compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-Bromophenyl 4-bromobenzoate | Moderate enzyme inhibition | Similar structure with different positioning |

| Benzophenone derivatives | Anticancer activity | Commonly studied for their cytotoxic effects |

| Zinc(II) complexes | Enhanced stability and bioactivity | Metal-organic frameworks show improved properties |

Propiedades

IUPAC Name |

(2-bromophenyl) 2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O2/c14-10-6-2-1-5-9(10)13(16)17-12-8-4-3-7-11(12)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPCQNFDILREJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428900 | |

| Record name | 2-Bromophenyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161889-88-9 | |

| Record name | 2-Bromophenyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.